molecular formula C19H23NO2 B2978660 4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide CAS No. 432519-88-5

4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide

Cat. No.: B2978660
CAS No.: 432519-88-5
M. Wt: 297.398
InChI Key: WMOOSYKPXHCHQV-UHFFFAOYSA-N
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Description

The compound “4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide” is an organic compound containing a phenoxy group (a benzene ring attached to an oxygen atom), a methyl group (a carbon atom attached to three hydrogen atoms), and a butanamide group (a four-carbon chain with a carboxyl group attached to an amine). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenoxy group, the introduction of the methyl group, and the creation of the butanamide group. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenoxy, methyl, and butanamide groups would each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its specific structure. The presence of the phenoxy, methyl, and butanamide groups suggests that it could participate in a variety of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific structure. Without detailed information on the compound, it’s challenging to provide an analysis of these properties .

Scientific Research Applications

Phenolic Derivatives and Butanamide Applications

Phenolic Amides in Cancer Research

Phenolic amides, including derivatives from the stem of Lycium barbarum, have been explored for their anticancer activities. Four new phenolic amides were identified and evaluated against human glioma stem cell lines, indicating the potential of phenolic compounds in developing anticancer therapies (Zhu et al., 2017).

Antioxidant and Radical Scavenging Activity

Investigations into o-hydroxy Schiff bases have revealed significant prototropy and radical scavenging activities. These studies, using experimental and computational techniques, suggest that compounds like 4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide could have applications as therapeutic agents or ingredients in the pharmaceutical and food industries due to their potential antioxidant properties (Kaştaş et al., 2017).

Thermochemical and Kinetic Studies for Polymerization Inhibition

Thermochemical and kinetic studies on bisphenol antioxidants have shown that these compounds can serve as efficient antioxidants and polymerization inhibitors. Such research underlines the importance of phenolic derivatives in enhancing the stability of various materials, suggesting that similar applications could be considered for this compound (Lucarini et al., 2001).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Without detailed information, it’s difficult to provide an accurate assessment .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or environmental science .

Properties

IUPAC Name

4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-16-7-5-10-18(15-16)22-14-6-11-19(21)20-13-12-17-8-3-2-4-9-17/h2-5,7-10,15H,6,11-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOOSYKPXHCHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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